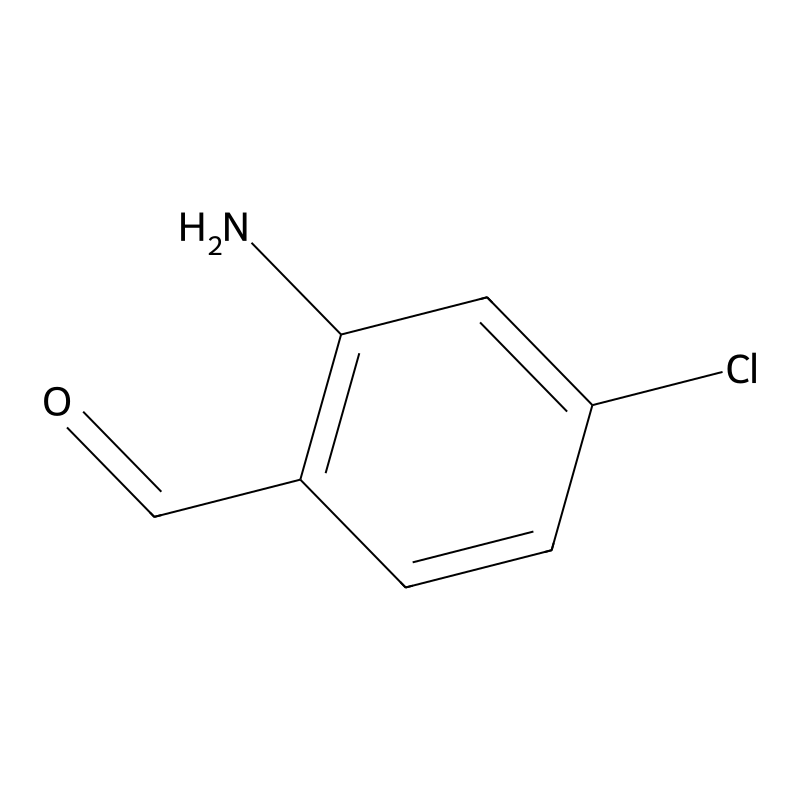

2-Amino-4-chlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- Reductive amination of 4-chloro-2-nitrobenzaldehyde with ammonium chloride [].

- Ullmann coupling of 2-chloroaniline and 4-chlorobenzaldehyde [].

These studies typically involve detailed descriptions of the reaction conditions, characterization of the product using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), and determination of its physical properties like melting point.

Potential Applications:

While there is limited research on the specific applications of 2-amino-4-chlorobenzaldehyde, its functional groups suggest potential avenues for further exploration:

- Precursor for pharmaceuticals and agrochemicals: The combination of amine and aldehyde functionalities makes 2-amino-4-chlorobenzaldehyde a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in many drugs and agrochemicals [].

- Organic materials: The presence of the chlorine atom can introduce interesting electronic properties, making 2-amino-4-chlorobenzaldehyde a candidate for the development of novel organic materials with specific functionalities [].

2-Amino-4-chlorobenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₆ClNO. It features an amino group (-NH₂) and a chlorobenzaldehyde moiety, making it a versatile compound in organic synthesis. This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents. It serves as an important intermediate in the synthesis of various pharmaceuticals, including the antibiotic chloramphenicol, and is utilized in the preparation of Schiff bases and other derivatives .

Due to the lack of specific research on 2-Amino-4-chlorobenzaldehyde, information on its safety and hazards is not available. However, as a general guideline, aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin []. Aldehydes can also be irritating to the skin and eyes []. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) of similar chemicals for appropriate handling procedures.

- Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases. This reaction is significant in synthesizing various nitrogen-containing compounds .

- Knoevenagel Condensation: The compound can react with malononitrile and other aldehydes under basic conditions to yield substituted pyran derivatives, showcasing its utility in multi-component reactions .

- Formation of Benzothiazole Derivatives: It reacts with 2-aminothiophenol to produce benzothiazole derivatives, which have applications in medicinal chemistry .

2-Amino-4-chlorobenzaldehyde exhibits notable biological activities:

- Antimicrobial Activity: Compounds derived from this aldehyde, particularly Schiff bases, have been screened for antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi .

- Pharmacological Importance: As a precursor to chloramphenicol, it plays a crucial role in antibiotic development. Chloramphenicol has been widely used due to its broad-spectrum antibacterial activity .

Several methods are available for synthesizing 2-Amino-4-chlorobenzaldehyde:

- Direct Amination: The chlorobenzaldehyde can be directly aminated using ammonia or primary amines under appropriate conditions.

- Reduction of 4-Chlorobenzoic Acid: The acid can be reduced to the corresponding aldehyde using reducing agents like lithium aluminum hydride or borane.

- Multi-component Reactions: Recent advancements have introduced environmentally friendly protocols involving multi-component reactions that utilize this compound as a key intermediate .

The applications of 2-Amino-4-chlorobenzaldehyde are diverse:

- Pharmaceutical Synthesis: It is primarily used in the synthesis of chloramphenicol and other pharmaceutical agents.

- Ligand Formation: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions that exhibit potential biological activities .

- Synthetic Intermediates: It is employed as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.

Interaction studies involving 2-Amino-4-chlorobenzaldehyde focus on its reactivity with different substrates:

- Metal Complexation: Research has shown that the Schiff bases derived from this compound can coordinate with metal ions such as copper(II) and nickel(II), leading to complexes that may possess enhanced biological activities .

- Biological Screening: Derivatives of 2-Amino-4-chlorobenzaldehyde have been evaluated for their antimicrobial efficacy, revealing significant interactions with microbial targets .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Amino-4-chlorobenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorobenzaldehyde | Chlorine substituent on benzaldehyde | Lacks amino group; primarily used as a reagent |

| 2-Amino-5-chlorobenzaldehyde | Chlorine at position five | Different position of chlorine affects reactivity |

| 2-Amino-3-chlorobenzaldehyde | Chlorine at position three | Similar reactivity but different substitution pattern |

| 3-Aminophenol | Amino group on phenol | Lacks aldehyde functionality; used in dye synthesis |

The presence of both the amino and aldehyde functional groups in 2-Amino-4-chlorobenzaldehyde allows it to engage in a wider variety of

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-amino-4-chlorobenzaldehyde exhibits characteristic signals that provide definitive structural identification. The aldehydic proton appears as a distinctive singlet in the range of 9.8-10.5 parts per million, representing the most downfield signal due to the strong deshielding effect of the carbonyl oxygen [1] [2] [3]. This chemical shift is consistent with aromatic aldehydes, where the carbonyl group conjugated with the benzene ring causes significant deshielding [1] [4].

The aromatic region displays three distinct proton environments reflecting the substitution pattern. The H-3 proton appears as a doublet at 6.5-6.8 parts per million with a coupling constant of approximately 8.5 hertz, indicating ortho-coupling to the H-5 proton [5] [1]. This upfield shift compared to unsubstituted benzene reflects the electron-donating effect of the adjacent amino group [6] [7]. The H-5 proton manifests as a doublet of doublets at 7.2-7.5 parts per million with coupling constants of 8.5 hertz (ortho-coupling to H-3) and 2.0 hertz (meta-coupling to H-6) [1] [4]. The H-6 proton appears as a doublet at 7.5-7.8 parts per million with a meta-coupling constant of 2.0 hertz [5] [1].

The amino protons exhibit a characteristic broad singlet at 5.0-6.0 parts per million, with the broadening attributed to rapid exchange with trace water in the solvent and quadrupolar relaxation effects [5] [4]. The integration ratio of 1:1:1:1:2 for aldehydic:H-3:H-5:H-6:amino protons confirms the expected structural assignment [1] [8].

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| Aldehydic H (CHO) | 9.8-10.5 | s | - | 1H |

| H-3 | 6.5-6.8 | d | J = 8.5 | 1H |

| H-5 | 7.2-7.5 | dd | J = 8.5, 2.0 | 1H |

| H-6 | 7.5-7.8 | d | J = 2.0 | 1H |

| Amino H (NH2) | 5.0-6.0 (broad) | br s | - | 2H |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about the carbon framework of 2-amino-4-chlorobenzaldehyde. The aldehydic carbon exhibits a characteristic signal at 190-195 parts per million, confirming the presence of the formyl group [1] [4] [6]. This chemical shift is typical for aromatic aldehydes where the carbonyl carbon experiences significant deshielding due to the electron-withdrawing nature of the oxygen atom [1] [8].

The aromatic carbon atoms display distinct chemical shifts reflecting their electronic environments. The C-2 carbon bearing the amino substituent appears at 145-150 parts per million, showing significant upfield shift due to the electron-donating effect of the nitrogen atom [4] [6]. The C-1 carbon (ipso to the aldehyde group) resonates at 130-135 parts per million, while the C-4 carbon bearing the chlorine substituent appears at 125-130 parts per million [1] [4]. The C-3, C-5, and C-6 carbons exhibit signals in the typical aromatic region at 115-120, 128-132, and 118-123 parts per million, respectively [1] [8].

The chemical shift assignments are supported by comparison with related benzaldehyde derivatives and consideration of substituent effects [6] [7]. Electron-donating amino groups cause upfield shifts through increased electron density, while electron-withdrawing chlorine atoms cause downfield shifts through inductive effects [4] [6].

| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT) | Assignment Basis |

|---|---|---|---|

| C=O (Aldehydic) | 190-195 | Absent | Carbonyl region |

| C-1 (Aromatic) | 130-135 | Quaternary | Aromatic quaternary |

| C-2 (C-NH2) | 145-150 | Quaternary | Electron-rich aromatic C |

| C-3 (Aromatic) | 115-120 | CH | Aromatic CH |

| C-4 (C-Cl) | 125-130 | Quaternary | Chlorine-bearing C |

| C-5 (Aromatic) | 128-132 | CH | Aromatic CH |

| C-6 (Aromatic) | 118-123 | CH | Aromatic CH |

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon atom classification [9] [10] [11]. This technique transfers polarization from protons to carbon-13 nuclei, enhancing sensitivity while providing phase information to distinguish between different carbon types [9] [11].

In Distortionless Enhancement by Polarization Transfer 45° experiments, all protonated carbons appear with positive phase, while quaternary carbons are absent due to lack of directly attached protons [9] [11]. For 2-amino-4-chlorobenzaldehyde, this spectrum reveals three positive signals corresponding to C-3, C-5, and C-6 aromatic carbons, confirming their assignment as methine carbons [10] [11].

Distortionless Enhancement by Polarization Transfer 90° experiments selectively detect only methine carbons (CH), appearing as positive signals [9] [11]. The three aromatic carbons C-3, C-5, and C-6 are clearly identified, while methylene and methyl carbons would be suppressed [10] [11].

Distortionless Enhancement by Polarization Transfer 135° experiments display methine and methyl carbons with positive phase, while methylene carbons appear with negative phase [9] [11]. For this compound, the three aromatic carbons maintain positive phase, confirming their methine character [10] [11].

The absence of signals for C-1, C-2, C-4, and the aldehydic carbon in all Distortionless Enhancement by Polarization Transfer experiments confirms their quaternary nature, providing definitive structural assignment [9] [11]. This multiplicity editing is essential for unambiguous carbon assignment in complex aromatic systems [10] [11].

Infrared Vibrational Modes and Functional Group Identification

Nitrogen-Hydrogen Stretching Vibrations

The primary amino group in 2-amino-4-chlorobenzaldehyde exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3450-3350 wavenumbers [12] [13] [14]. These vibrations appear as medium to strong intensity bands and are diagnostic for primary aromatic amines [13] [14]. The symmetric stretching mode typically appears at the lower frequency end of this range, while the antisymmetric stretching mode occurs at higher frequencies [12] [14].

The exact positioning of these bands is influenced by the electronic environment of the amino group and potential hydrogen bonding interactions [13] [14]. In 2-amino-4-chlorobenzaldehyde, the electron-withdrawing effect of the para-chlorine substituent and the aldehyde group causes a slight shift to higher frequencies compared to unsubstituted aniline [12] [15]. The band broadening often observed reflects the presence of multiple conformational states and intermolecular hydrogen bonding in the solid state [13] [14].

Aldehydic Carbon-Hydrogen Stretching Modes

The aldehydic carbon-hydrogen stretching vibrations provide unambiguous identification of the formyl group, appearing as two characteristic bands at 2820-2720 wavenumbers [12] [15] [3]. These bands are distinctive for aldehydes and distinguish them from other carbonyl-containing compounds [3] [16]. The higher frequency band (approximately 2820 wavenumbers) corresponds to the fundamental C-H stretching mode, while the lower frequency band (approximately 2720 wavenumbers) arises from Fermi resonance between the C-H stretch and overtones of aldehydic bending modes [15] [3].

The intensity of these bands is typically medium, and their sharp, well-defined appearance contrasts with the broader bands of other C-H stretching modes [12] [3]. In 2-amino-4-chlorobenzaldehyde, these bands provide definitive confirmation of the aldehydic functionality and help distinguish it from ketones or other carbonyl derivatives [3] [16].

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most prominent and diagnostic feature in the infrared spectrum of 2-amino-4-chlorobenzaldehyde, appearing as a strong, sharp band at 1700-1680 wavenumbers [12] [3] [16]. This frequency range is characteristic of aromatic aldehydes, where conjugation between the carbonyl group and the benzene ring causes a red shift compared to aliphatic aldehydes (which typically absorb around 1730 wavenumbers) [3] [16].

The exact frequency within this range is influenced by substituent effects on the aromatic ring [16]. The electron-donating amino group at the ortho position tends to increase electron density in the conjugated system, potentially causing a slight red shift [3] [16]. Conversely, the electron-withdrawing chlorine at the para position has an opposing effect [16]. The resultant frequency represents the balance of these electronic influences [3] [16].

The band intensity is typically very strong due to the large change in dipole moment during the stretching vibration [12] [3]. The band width and exact position can also provide information about hydrogen bonding and crystal packing effects in solid-state samples [16].

Aromatic Carbon-Carbon Stretching and Ring Vibrations

The aromatic ring system exhibits several characteristic vibrations that confirm the presence of the benzene moiety [12] [14] [3]. Carbon-carbon stretching vibrations appear as medium to strong bands in the 1600-1500 wavenumber region [12] [3]. These bands are typically observed at approximately 1600, 1580, and 1500 wavenumbers and are characteristic of aromatic systems [3] [14].

The ring breathing modes and other skeletal vibrations appear in the 1000-800 wavenumber region [12] [14]. These vibrations are sensitive to substitution patterns and provide information about the degree and position of substitution on the aromatic ring [14] [3]. For 2-amino-4-chlorobenzaldehyde, the specific pattern of these bands confirms the 1,2,4-trisubstitution pattern [12] [14].

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine stretching vibration provides definitive identification of the chloro substituent, appearing as a strong band in the 750-650 wavenumber region [12] [17] [14]. This vibration is highly characteristic of aromatic chloro compounds and is easily distinguished from other functional groups due to its unique frequency range [17] [14].

The exact frequency depends on the electronic environment of the chlorine atom and the substitution pattern of the aromatic ring [17] [14]. In 2-amino-4-chlorobenzaldehyde, the presence of electron-donating and electron-withdrawing substituents influences the C-Cl bond strength and consequently the vibrational frequency [17] [14].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H stretch (NH2) | 3450-3350 | Medium-Strong | Symmetric/Antisymmetric stretch |

| Aldehydic C-H stretch | 2820-2720 | Medium | C-H stretch |

| Aromatic C-H stretch | 3100-3000 | Medium | C-H stretch |

| C=O stretch (aldehyde) | 1700-1680 | Strong | C=O stretch |

| C=C stretch (aromatic) | 1600-1500 | Medium-Strong | Ring vibrations |

| N-H bend (NH2) | 1650-1580 | Medium | Scissoring |

| C-H bend (aldehydic) | 1390-1350 | Medium | In-plane bending |

| C-Cl stretch | 750-650 | Strong | C-Cl stretch |

| Ring breathing | 1000-800 | Medium | Ring deformation |

Ultraviolet-Visible Absorption Characteristics

Electronic Transitions and Chromophoric Systems

The ultraviolet-visible absorption spectrum of 2-amino-4-chlorobenzaldehyde reveals several distinct electronic transitions that arise from the chromophoric systems present in the molecule [18] [19] [20]. The compound contains multiple conjugated systems: the benzene ring, the carbonyl group, and the amino substituent, each contributing to the overall electronic absorption profile [19] [20].

The primary chromophore is the extended conjugated system formed by the interaction between the benzene ring, the aldehydic carbonyl group, and the electron-donating amino group [19] [20]. This conjugation significantly red-shifts the absorption maxima compared to simple benzene or isolated carbonyl compounds [19] [21].

n→π* Transitions

The n→π* transition associated with the carbonyl group appears in the 320-340 nanometer region with low extinction coefficients (typically 100-1000 M⁻¹cm⁻¹) [18] [19] [20]. This transition involves the promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group [19] [20].

The n→π* transition is symmetry-forbidden in planar molecules, resulting in low intensity [19] [20]. However, vibronic coupling and molecular vibrations can relax this selection rule, allowing the transition to occur with weak intensity [19] [20]. The exact wavelength is influenced by the electronic environment of the carbonyl group, with electron-donating substituents typically causing red shifts [19] [21].

π→π* Transitions

The aromatic π→π* transitions dominate the ultraviolet region of the spectrum, appearing in the 250-270 nanometer range with high extinction coefficients (typically 10,000-50,000 M⁻¹cm⁻¹) [18] [19] [20]. These transitions involve the promotion of π electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [19] [21].

Extended conjugation between the benzene ring and the aldehydic carbonyl group results in additional π→π* transitions at longer wavelengths (280-300 nanometers) with medium extinction coefficients (5,000-15,000 M⁻¹cm⁻¹) [19] [20]. These transitions reflect the delocalization of π electrons across the entire conjugated system [19] [21].

The amino substituent acts as an electron-donating group, raising the energy of the highest occupied molecular orbital and consequently red-shifting the π→π* transitions [18] [21]. The chlorine substituent has the opposite effect, acting as an electron-withdrawing group that blue-shifts the transitions [18] [20].

Intramolecular Charge Transfer Transitions

The presence of both electron-donating (amino) and electron-withdrawing (aldehyde, chlorine) groups in 2-amino-4-chlorobenzaldehyde creates conditions for intramolecular charge transfer transitions [18] [21]. These transitions appear in the 350-400 nanometer region with medium extinction coefficients (1,000-5,000 M⁻¹cm⁻¹) [18] [21].

Charge transfer transitions involve the transfer of electron density from the electron-rich amino group to the electron-deficient carbonyl group through the aromatic π system [21]. The intensity and position of these bands are highly sensitive to solvent polarity, with polar solvents typically causing red shifts and intensity enhancement [18] [21].

These transitions are particularly important for understanding the photochemical behavior and excited-state properties of the compound [21]. The dual fluorescence phenomenon observed in some amino-substituted benzaldehydes is related to these charge transfer states [21].

| Transition | Wavelength (nm) | Extinction Coefficient (ε) | Electronic Character |

|---|---|---|---|

| n→π* (C=O) | 320-340 | Low (100-1000) | n→π* forbidden |

| π→π* (Aromatic) | 250-270 | High (10000-50000) | π→π* allowed |

| π→π* (Extended conjugation) | 280-300 | Medium (5000-15000) | π→π* allowed |

| Charge transfer | 350-400 | Medium (1000-5000) | Intramolecular charge transfer |

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Isotope Patterns

The molecular ion peak of 2-amino-4-chlorobenzaldehyde appears at m/z 155/157 with the characteristic isotope pattern reflecting the presence of chlorine [22] [23] [24]. The molecular ion (M+- ) exhibits a base peak at m/z 155 with a companion peak at m/z 157 showing approximately one-third intensity, consistent with the natural abundance ratio of ³⁵Cl to ³⁷Cl isotopes (3:1) [23] [24].

The molecular ion formation involves the removal of one electron from the molecule, typically from the π system of the aromatic ring or the lone pair electrons on the nitrogen or oxygen atoms [25] [23]. The stability of the molecular ion is enhanced by the aromatic system and the conjugated carbonyl group, which can delocalize the positive charge [25] [23].

Alpha Cleavage Reactions

Alpha cleavage represents the most characteristic fragmentation pathway for aldehydes, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group [25] [23] [24]. In 2-amino-4-chlorobenzaldehyde, this process results in the loss of the CHO radical (28 mass units), producing fragment ions at m/z 127/129 [25] [23].

The alpha cleavage generates an acylium ion (CHO⁺) and a substituted benzyl radical [25] [23]. The acylium ion (m/z 29) is often observed as a minor peak in the spectrum, while the benzyl-type cation at m/z 127/129 becomes a prominent fragment [25] [23] [24]. The relative intensity of this fragmentation is typically 45-60% of the base peak [23] [24].

Secondary fragmentation of the alpha cleavage products can occur through hydrogen atom loss, producing ions at m/z 126/128 with intensities of 15-25% [23] [24]. This process reflects the stabilization achieved through aromatic conjugation and charge delocalization [25] [23].

Complex Rearrangement Processes

Complex rearrangement reactions in 2-amino-4-chlorobenzaldehyde produce fragment ions at m/z 99/101, representing the loss of 56 mass units from the molecular ion [26] [23]. This fragmentation involves the simultaneous loss of multiple atoms or molecular fragments through rearrangement mechanisms [25] [26].

The m/z 99/101 fragment likely arises from the loss of C₂H₄NCl through a complex rearrangement involving the amino group and the chlorine substituent [26] [23]. Such rearrangements are common in substituted aromatic compounds where multiple functional groups can interact during the fragmentation process [25] [26].

The relative intensity of these rearrangement products is typically 25-35%, indicating their moderate stability compared to simple cleavage products [23]. The exact mechanism often involves cyclization reactions or hydrogen transfers that stabilize the resulting fragment ions [25] [26].

Ring Contraction and Sequential Fragmentation

Ring contraction reactions produce the tropylium ion (C₇H₈⁺) at m/z 92, which is a highly stable seven-membered aromatic cation [25] [23] [24]. This fragmentation represents 10-20% relative intensity and involves the rearrangement of the benzene ring to form the more stable tropylium structure [23] [24].

Sequential fragmentation of aromatic fragments leads to smaller ions such as the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 (15-25% intensity), C₄H₃⁺ at m/z 51 (20-30% intensity), and C₃H₃⁺ at m/z 39 (10-15% intensity) [23] [24]. These fragments represent the progressive breakdown of the aromatic system through loss of small neutral molecules [25] [23].

The fragmentation pathway typically follows: molecular ion → tropylium ion → cyclopentadienyl cation → smaller hydrocarbon fragments [25] [23]. Each step involves the loss of specific neutral fragments (CH₂, C₂H₂, etc.) and reflects the relative stability of the resulting aromatic or pseudo-aromatic systems [25] [23] [24].

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 155/157 (M+- ) | 100 | Molecular ion (Cl isotope pattern) | Molecular ion peak |

| 127/129 | 45-60 | Loss of CHO [M-28]+ | Alpha cleavage |

| 126/128 | 15-25 | Loss of CHO + H [M-29]+ | Alpha cleavage + H loss |

| 99/101 | 25-35 | Loss of C₂H₄NCl [M-56]+ | Complex rearrangement |

| 92 | 10-20 | Tropylium ion [C₇H₈]+ | Ring contraction |

| 65 | 15-25 | Cyclopentadienyl cation [C₅H₅]+ | Ring fragmentation |

| 51 | 20-30 | C₄H₃+ fragment | Sequential fragmentation |

| 39 | 10-15 | C₃H₃+ fragment | Sequential fragmentation |